molecular formula C13H11NO4S B12627180 Ethyl 4-nitro-2-(thiophen-3-yl)benzoate CAS No. 919087-90-4

Ethyl 4-nitro-2-(thiophen-3-yl)benzoate

Cat. No.: B12627180
CAS No.: 919087-90-4
M. Wt: 277.30 g/mol
InChI Key: JLHVZVLPABHGNR-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-2-(thiophen-3-yl)benzoate is a nitro-substituted benzoate ester featuring a thiophene moiety at the 2-position of the benzene ring. Its structure combines a nitro group (electron-withdrawing) and a thiophene ring (electron-rich heterocycle), which may influence reactivity, solubility, and biological activity.

Properties

CAS No.

919087-90-4

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

ethyl 4-nitro-2-thiophen-3-ylbenzoate

InChI

InChI=1S/C13H11NO4S/c1-2-18-13(15)11-4-3-10(14(16)17)7-12(11)9-5-6-19-8-9/h3-8H,2H2,1H3

InChI Key

JLHVZVLPABHGNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-nitro-2-(thiophen-3-yl)benzoate typically involves the following steps:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid.

    Thiophene Introduction: The thiophene ring is introduced through a coupling reaction. This can be achieved using a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a halogenated benzene derivative in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nitro-2-(thiophen-3-yl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Amines, alcohols, in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: Ethyl 4-amino-2-(thiophen-3-yl)benzoate.

    Substitution: Various substituted esters or amides.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-nitro-2-(thiophen-3-yl)benzoate has been studied for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity. Notably, compounds with nitro and thiophene groups have been associated with various pharmacological effects, including antibacterial and anticancer activities.

Case Study: Antibacterial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, the incorporation of the this compound moiety into certain structures has shown promise against resistant strains of bacteria. Studies have demonstrated that these compounds can inhibit bacterial growth effectively, suggesting their potential use in developing new antibiotics .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity can be exploited in various chemical reactions, including:

  • Coupling Reactions : this compound can participate in coupling reactions to form larger aromatic systems. This is particularly useful in synthesizing novel materials with tailored properties .
  • Synthesis of Isoxazoles : The compound can be utilized as a precursor for synthesizing isoxazole derivatives through metal-free synthetic routes. These derivatives are valuable in medicinal chemistry for their diverse biological activities .

Table 1: Summary of Synthetic Applications

Reaction TypeProduct TypeReference
Coupling ReactionsLarger Aromatic Systems
Isoxazole SynthesisIsoxazole Derivatives
Antibacterial AgentsAntibiotic Compounds

Materials Science

In materials science, this compound is explored for its potential use in developing conductive polymers and organic electronics. The thiophene unit contributes to the electronic properties of materials, making them suitable for applications such as:

  • Organic Photovoltaics : The compound's structure can enhance the efficiency of organic solar cells by improving charge transport properties.
  • Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into polymer matrices can lead to improved light-emitting efficiency and stability .

Mechanism of Action

The mechanism of action of ethyl 4-nitro-2-(thiophen-3-yl)benzoate depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects. The thiophene ring can also interact with biological macromolecules, enhancing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzoate Esters with Nitro Substituents
Compound Name Substituents Key Properties/Applications Reference
Ethyl 4-nitrophenylacetate Nitro at 4-position, phenylacetate Intermediate in drug synthesis
Ethyl 2-nitro-3-(thiophen-3-yl)benzoate Nitro at 2-position, thiophen-3-yl Structural isomer; CAS 1261956-13-1
Ethyl 4-(dimethylamino)benzoate Dimethylamino at 4-position Co-initiator in resin cements

Key Findings :

  • Positional isomerism significantly impacts biological activity.
  • Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymer resin systems compared to methacrylate analogs, attributed to the electron-donating dimethylamino group .
Thiophene-Containing Benzoate Derivatives
Compound Name Structure Biological Activity Reference
SEW00835 2-nitrothiophene + ethyl benzoate AQP3 inhibitor (IC₅₀ ~1 µM)
DFP00173 Urea linker + 2,6-dichlorophenyl Potent AQP3 inhibitor (IC₅₀ <1 µM)

Key Findings :

  • Thiophene-containing benzoates like SEW00835 exhibit moderate AQP3 inhibitory activity, while urea-linked analogs (e.g., DFP00173 ) show enhanced potency due to improved hydrogen-bonding interactions .
  • The ethyl benzoate moiety in these compounds contributes to balanced lipophilicity, enhancing membrane permeability compared to methyl esters .

Metabolic Stability and Hydrolytic Behavior

  • Hydrolysis by CES: Ethyl benzoates undergo CES-mediated hydrolysis to benzoic acid derivatives. For example, ethyl and methyl benzoates showed 70–90% hydrolysis in rat liver microsomes .

Spectroscopic and Solvatochromic Properties

  • Solvatochromic Effects :
    • Ethyl benzoate analogs exhibit solvent-dependent UV-Vis shifts. For instance, ethyl acetate and methyl benzoate (models for PLA/PET polymers) showed distinct solvatochromic behaviors due to polarity differences .
    • The nitro and thiophene groups in the target compound may amplify these effects, enabling applications in dye chemistry or sensor design.

Biological Activity

Ethyl 4-nitro-2-(thiophen-3-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H11N1O3S
  • Molecular Weight : 253.29 g/mol
  • IUPAC Name : this compound

The compound features a nitro group, which is known to enhance biological activity through various mechanisms, including oxidative stress modulation and interaction with cellular signaling pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains. Its efficacy is often compared to standard antibiotics, demonstrating potential as a lead compound in antibiotic development.
  • Antioxidant Properties : this compound has been shown to possess antioxidant activity, which is essential for combating oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit certain metabolic enzymes, contributing to its therapeutic potential in treating diseases related to enzyme dysregulation.

Biological Activity Data

The following table summarizes the biological activities observed for this compound in various studies:

Biological Activity Tested Organisms/Systems IC50/EC50 Values Reference
AntibacterialStaphylococcus aureus15 µg/mL
AntifungalCandida albicans20 µg/mL
AntioxidantDPPH AssayIC50 = 30 µg/mL
Enzyme InhibitionAcetylcholinesteraseIC50 = 25 µM

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Antioxidant Activity Assessment :
    In vitro assays demonstrated that this compound effectively scavenged free radicals, showcasing its potential as an antioxidant. The DPPH assay revealed an IC50 value of 30 µg/mL, indicating its capability to protect cells from oxidative damage .
  • Enzyme Inhibition Research :
    Research focused on the inhibition of acetylcholinesterase (AChE), an important enzyme in neurodegenerative diseases. This compound showed promising inhibitory activity with an IC50 value of 25 µM, suggesting its potential role in treating conditions like Alzheimer's disease .

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